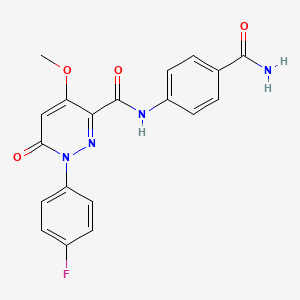

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound belongs to the pyridazinone class, characterized by a six-membered pyridazine ring with two adjacent nitrogen atoms. Key structural features include:

- 4-Fluorophenyl moiety: A fluorinated aromatic ring at position 1 of the pyridazinone core, contributing to lipophilicity and metabolic stability.

- 4-Methoxy group: A methoxy substituent at position 4, influencing electronic properties and steric interactions.

- 6-Oxo group: A ketone at position 6, critical for maintaining the dihydropyridazine tautomer.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4/c1-28-15-10-16(25)24(14-8-4-12(20)5-9-14)23-17(15)19(27)22-13-6-2-11(3-7-13)18(21)26/h2-10H,1H3,(H2,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHYHIMEERFWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

Attachment of the Carbamoylphenyl Group: The carbamoylphenyl group can be attached through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The compound's mechanism of action may involve the modulation of cell cycle progression and activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects, and preliminary studies suggest that N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may also possess these properties. In vitro testing against common bacterial strains is warranted to evaluate its efficacy.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and other diseases. This property can be leveraged in drug design to create more effective therapeutic agents.

Potential Enzyme Targets:

- Cyclooxygenase (COX)

- Protein Kinases

- Matrix Metalloproteinases (MMPs)

Receptor Modulation

Research suggests that the compound could interact with various receptors, influencing signaling pathways that regulate cellular functions. This characteristic is particularly relevant in developing drugs aimed at modulating receptor activity for therapeutic benefits.

Material Science Applications

The unique chemical structure of this compound may also lend itself to applications in material science, particularly in the development of photoresponsive materials or organic electronics.

Photochromic Properties

Research into related compounds indicates potential photochromic behavior, which can be utilized in creating materials that change properties upon exposure to light. This application is significant for developing smart materials with dynamic functionalities.

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Moderate anticancer | Different substituents |

| Compound B | Antimicrobial | Known for enzyme inhibition |

| Compound C | Antiviral | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature and research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: CHFNOS. Its structure includes a dihydropyridazine core, which is significant for its biological activity. The presence of functional groups such as carbamoyl, methoxy, and fluorophenyl contributes to its pharmacological profile.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions like acute lung injury and sepsis .

- Inhibition of Enzymatic Activity : The compound's structural features suggest it could act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, it may inhibit plasma kallikrein, which plays a role in the inflammatory response .

- Antiviral Potential : Some derivatives of related compounds have shown promise as antiviral agents by targeting virulence factors in pathogenic bacteria, indicating a potential for broader therapeutic applications .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB pathway, which is crucial in regulating immune responses and inflammation .

- Cytokine Modulation : By modulating cytokine release, this compound could help restore balance in inflammatory processes.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Acute Lung Injury : In vivo studies demonstrated that certain derivatives effectively reduced lung inflammation and improved survival rates in models of acute lung injury induced by LPS (lipopolysaccharide) .

- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic properties for similar compounds, with half-lives suitable for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.